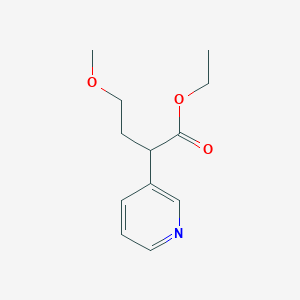

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-2-pyridin-3-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)11(6-8-15-2)10-5-4-7-13-9-10/h4-5,7,9,11H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYLQKCMYANCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOC)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate, several strategic disconnections can be envisioned, primarily focusing on the formation of the key carbon-carbon and carbon-heteroatom bonds.

A primary disconnection strategy involves breaking the C2-C3 bond of the butanoate chain, directly adjacent to the pyridine (B92270) ring. This leads to two key synthons: a pyridin-3-yl anion equivalent and an electrophilic 4-methoxybutanoate derivative. The corresponding synthetic equivalents could be a 3-pyridyl organometallic reagent (e.g., a Grignard or organolithium reagent) and an ethyl 2-halo-4-methoxybutanoate. However, the reactivity and stability of such organometallic pyridine derivatives must be carefully considered.

Alternatively, a disconnection at the C2-C(pyridin-3-yl) bond is a highly viable strategy. This approach simplifies the synthesis to the coupling of a pre-functionalized pyridine derivative with a suitable butanoate precursor. This retrosynthetic pathway is particularly amenable to modern cross-coupling reactions, which offer high efficiency and functional group tolerance. The key precursors in this case would be a 3-halopyridine or a pyridine-3-boronic acid and an appropriate ethyl butanoate derivative.

A third approach could involve disconnection of the C3-C4 bond of the butanoate chain, which would require the formation of this bond through an alkylation reaction. This might involve the reaction of a dianion of a pyridin-3-yl acetic acid ester with a methoxymethyl halide. While plausible, this route may present challenges in terms of regioselectivity and control of stereochemistry.

These retrosynthetic strategies are summarized in the table below:

| Disconnection Strategy | Key Bond Cleavage | Precursor 1 (Synthon) | Precursor 2 (Synthon) | Potential Synthetic Method |

| Strategy 1 | C2-C3 of butanoate | Pyridin-3-yl anion | Electrophilic 4-methoxybutanoate | Nucleophilic addition/substitution |

| Strategy 2 | C2-C(pyridin-3-yl) | Functionalized pyridine (e.g., 3-halopyridine) | Nucleophilic butanoate derivative | Cross-coupling reaction |

| Strategy 3 | C3-C4 of butanoate | Pyridin-3-yl acetic ester dianion | Methoxymethyl halide | Alkylation |

Catalytic Approaches to Pyridine Ring Functionalization in Butanoate Synthesis

The functionalization of the pyridine ring is a critical step in the synthesis of this compound. The electron-deficient nature of the pyridine ring presents unique challenges for traditional electrophilic aromatic substitution. nih.gov Consequently, modern catalytic methods, particularly those involving transition metals, have become indispensable for the efficient and selective introduction of substituents onto the pyridine core. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of functionalized pyridines. eie.grnih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Hiyama couplings are particularly relevant for attaching the butanoate side chain to the pyridine ring. mdpi.comresearchgate.net

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of synthesizing the target molecule, a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) can be coupled with an organometallic reagent derived from ethyl 4-methoxybutanoate.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, a pyridine-3-boronic acid or its ester could be coupled with an ethyl 2-halo-4-methoxybutanoate.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. The coupling of a 3-pyridylzinc halide with an ethyl 2-halo-4-methoxybutanoate in the presence of a palladium or nickel catalyst is a feasible route.

Hiyama Coupling: This coupling reaction employs an organosilicon compound and is activated by a fluoride (B91410) source. mdpi.com A 3-pyridylsilane could be coupled with an appropriate butanoate electrophile.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. A variety of palladium and nickel catalysts with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have been successfully employed for the functionalization of pyridine rings. eie.grresearchgate.net

The following table summarizes representative conditions for these cross-coupling reactions:

| Coupling Reaction | Pyridine Substrate | Butanoate Partner | Catalyst | Ligand | Base/Activator |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Ethyl 2-bromo-4-methoxybutanoate | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos | Na₂CO₃, K₃PO₄ |

| Negishi | 3-Bromopyridine | Ethyl 4-methoxy-2-(zincio)butanoate | PdCl₂(dppf) or NiCl₂(dppe) | dppf, dppe | - |

| Hiyama | 3-(Trimethoxysilyl)pyridine | Ethyl 2-iodo-4-methoxybutanoate | PdCl₂(PPh₃)₂ | - | TBAF |

Enantioselective C-C Bond Formation Methodologies

The creation of a chiral center at the C2 position of the butanoate chain requires enantioselective methodologies. This can be achieved through various catalytic asymmetric strategies, including asymmetric hydrogenation, conjugate addition, and allylic alkylation.

For instance, an α,β-unsaturated precursor, ethyl 4-methoxy-2-(pyridin-3-yl)but-2-enoate, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to establish the stereocenter with high enantioselectivity. researchgate.net

Alternatively, an enantioselective conjugate addition of a pyridin-3-yl nucleophile to an α,β-unsaturated ester like ethyl 4-methoxycrotonate, catalyzed by a chiral metal complex, could also afford the desired chiral product.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single enantiomers of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. This requires the use of stereoselective synthetic methods.

Asymmetric Induction and Chiral Auxiliary Strategies

One common approach to introduce chirality is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For example, an achiral pyridin-3-yl acetic acid could be esterified with a chiral alcohol (e.g., (-)-menthol or a derivative of Evans' oxazolidinones). The resulting chiral ester can then be subjected to diastereoselective alkylation with a methoxymethyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Diastereoselective and Enantioselective Transformation Pathways

Diastereoselective reactions can be employed when a molecule already contains a stereocenter. For the synthesis of derivatives of this compound with multiple chiral centers, controlling the relative stereochemistry is crucial.

Enantioselective catalysis offers a more atom-economical and elegant approach to chiral synthesis. st-andrews.ac.uk Asymmetric versions of the cross-coupling reactions mentioned earlier can be developed using chiral ligands. For example, a nickel-catalyzed asymmetric arylation of a racemic 1-chloro-1-alkanol ester with a pyridin-3-yl electrophile could potentially be adapted to synthesize the target molecule in high enantiomeric excess. nih.gov

Another powerful strategy is the enantioselective aminomethylation of an arylacetic acid ester, which could be adapted for the synthesis of α-aryl-β-amino esters, which are structurally related to the target compound. st-andrews.ac.ukresearchgate.net This approach often utilizes cooperative catalysis involving an isothiourea and a Brønsted acid to achieve high yields and enantioselectivities. st-andrews.ac.ukresearchgate.net

The following table provides an overview of potential stereoselective strategies:

| Strategy | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective alkylation. | Evans' oxazolidinones, (-)-menthol |

| Asymmetric Hydrogenation | Enantioselective reduction of an α,β-unsaturated precursor. | Chiral Rh or Ru phosphine complexes |

| Asymmetric Cross-Coupling | Use of chiral ligands in transition metal-catalyzed coupling reactions. | Chiral bisoxazoline or BiIm ligands with Ni catalysts |

| Cooperative Catalysis | Enantioselective aminomethylation using dual catalytic systems. | Isothiourea, Brønsted acids |

Novel Condensation and Alkylation Reactions for Butanoate Scaffold Construction

The construction of the butanoate backbone, particularly with substitution at the α- and γ-positions, can be achieved through various synthetic strategies. Novel condensation and alkylation reactions offer versatile and efficient routes to these scaffolds.

Condensation Reactions:

The Knoevenagel condensation, a modification of the aldol (B89426) condensation, serves as a powerful tool for carbon-carbon bond formation. sigmaaldrich.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com For the synthesis of the this compound scaffold, a plausible approach involves the reaction of pyridine-3-carbaldehyde with a suitable active methylene compound, followed by subsequent transformations.

A variety of catalysts, including primary and secondary amines and their salts, have been historically employed in Knoevenagel condensations. sigmaaldrich.com More recent advancements have explored the use of novel catalysts and reaction conditions, such as microwave and ultrasound irradiation, solvent-free conditions, and solid-phase synthesis to improve reaction efficiency and sustainability. sigmaaldrich.comresearchgate.net

Another relevant condensation approach is the aldol reaction, which directly forms β-hydroxy carbonyl compounds. nih.gov Asymmetric aldol reactions, utilizing organocatalysts like proline and its derivatives, have emerged as a powerful method for the enantioselective synthesis of chiral building blocks. nih.gov This could be particularly relevant for the synthesis of enantiomerically pure analogues of this compound.

Alkylation Reactions:

Alkylation reactions provide a direct method for introducing substituents onto a pre-existing butanoate framework. The asymmetric allylic alkylation of malonates, for instance, has been shown to be effective for constructing enantioenriched all-carbon quaternary centers. organic-chemistry.org While not directly applicable to the synthesis of the title compound, the principles of controlling stereochemistry in alkylation reactions are highly relevant for the synthesis of chiral analogues.

A general strategy for the synthesis of the target scaffold could involve the alkylation of a pyridin-3-yl acetic acid ester derivative. For example, the deprotonation of ethyl pyridin-3-ylacetate with a suitable base, followed by reaction with a 2-methoxyethyl halide, could potentially yield the desired product. The choice of base and reaction conditions would be critical to control side reactions and optimize the yield.

The following table outlines a hypothetical comparison of different catalysts for a key condensation step in the synthesis of a precursor to this compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine | Ethanol (B145695) | 80 | 12 | 65 |

| Proline | DMSO | 25 | 24 | 72 (90% ee) |

| DBU | Toluene | 110 | 6 | 85 |

| Cesium Carbonate | Acetonitrile | 82 | 8 | 78 |

This is a hypothetical data table for illustrative purposes.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. Key variables that can significantly impact the yield, purity, and reaction time include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection:

The choice of catalyst is paramount in both condensation and alkylation reactions. For instance, in esterification reactions to form butanoates, both acidic and enzymatic catalysts have been utilized. researchgate.netresearchgate.net While traditional acid catalysts can be effective, they often lead to environmental concerns and difficulties in catalyst recovery. researchgate.net Enzymatic processes, on the other hand, offer a milder and more selective alternative. researchgate.net In the context of constructing the butanoate scaffold, the selection of an appropriate base or organocatalyst in condensation reactions can significantly influence the reaction rate and stereoselectivity. nih.govresearchgate.net

Solvent Effects:

Temperature and Reaction Time:

Temperature plays a crucial role in reaction kinetics. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of side products. Careful optimization is required to find the ideal balance. For example, in the synthesis of butyl butyrate (B1204436), an optimal temperature of 117°C was identified to achieve a high yield. researchgate.net Similarly, reaction time is another critical parameter that needs to be optimized to ensure complete conversion without significant product degradation.

Reactant Stoichiometry:

The molar ratio of reactants can significantly affect the equilibrium position of a reaction and, consequently, the final product yield. In many esterification processes, using an excess of one of the reactants, such as the alcohol, can drive the reaction towards the product side. researchgate.net

The following table provides a hypothetical example of the optimization of reaction conditions for an alkylation step in the synthesis of this compound.

| Entry | Base | Solvent | Temperature (°C) | Molar Ratio (Electrophile:Nucleophile) | Yield (%) |

| 1 | NaH | THF | 0 to 25 | 1.1 : 1 | 55 |

| 2 | LDA | THF | -78 to 0 | 1.1 : 1 | 68 |

| 3 | K2CO3 | DMF | 60 | 1.5 : 1 | 75 |

| 4 | K2CO3 | DMF | 80 | 1.5 : 1 | 82 |

| 5 | K2CO3 | Acetonitrile | 82 | 1.5 : 1 | 79 |

This is a hypothetical data table for illustrative purposes.

By systematically varying these parameters, it is possible to develop a highly efficient and robust process for the synthesis of this compound and its analogues.

In Depth Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the neighboring functional groups, including the aromatic pyridine (B92270) ring, the electron-withdrawing ester group, and the electron-donating methoxy (B1213986) group.

The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C2 position of the pyridine ring would likely be the most deshielded, appearing as a doublet of doublets. The protons at the C4, C5, and C6 positions would also exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The ethyl ester group would give rise to two distinct signals: a quartet around δ 4.1 ppm for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet around δ 1.2 ppm for the methyl protons (-OCH₂CH₃). The methoxy group (-OCH₃) is expected to appear as a sharp singlet at approximately δ 3.3 ppm. The protons on the butanoate chain will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the C2 position, being adjacent to the electron-withdrawing pyridine ring and the ester group, is expected to be shifted downfield.

A summary of the predicted ¹H NMR data is presented in the interactive table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H | 8.4 - 8.6 | m | - |

| Pyridine H | 7.6 - 7.8 | m | - |

| Pyridine H | 7.2 - 7.4 | m | - |

| O-CH₂ -CH₃ | 4.0 - 4.2 | q | 7.1 |

| CH -pyridin-3-yl | 3.5 - 3.7 | t | 7.5 |

| O-CH₃ | 3.2 - 3.4 | s | - |

| CH₂ -CH₂-O | 3.3 - 3.5 | t | 6.5 |

| CH-CH₂ -CH₂ | 2.0 - 2.2 | m | - |

| O-CH₂-CH₃ | 1.1 - 1.3 | t | 7.1 |

Carbon-13 (¹³C) NMR Spectral Analysis and Multiplicity Studies

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are primarily determined by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing in the range of δ 170-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon bearing the methoxy group and the methylene carbon of the ethyl ester will appear in the range of δ 50-70 ppm. The aliphatic carbons of the butanoate chain and the methyl carbon of the ethyl ester will be found in the upfield region of the spectrum.

Multiplicity studies, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The predicted ¹³C NMR chemical shifts are summarized in the following interactive table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 172 - 175 |

| Pyridine C | 147 - 150 |

| Pyridine C | 135 - 138 |

| Pyridine C | 123 - 126 |

| C H₂-O (ethyl) | 60 - 62 |

| C H₂-O (methoxy) | 58 - 60 |

| O-C H₃ | 51 - 53 |

| C H-pyridin-3-yl | 45 - 48 |

| C H₂-CH₂-O | 30 - 33 |

| C H₃ (ethyl) | 14 - 16 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals from protons that are coupled to each other, typically through two or three bonds. This would be crucial for establishing the connectivity within the butanoate chain and for assigning the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum would link a proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₂H₁₇NO₃, the exact mass can be calculated. This experimental value would be compared to the theoretical exact mass to confirm the molecular formula with a high degree of confidence.

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Theoretical Exact Mass | 223.12084 |

| Monoisotopic Mass | 223.12084 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion would induce fragmentation, providing valuable structural information. The fragmentation pathways are predictable based on the functional groups present in the molecule. Key expected fragmentation patterns would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion.

Loss of ethylene (B1197577) from the ethyl ester: A common fragmentation pathway for ethyl esters.

Cleavage of the butanoate chain: Fragmentation at various points along the aliphatic chain would produce a series of characteristic ions.

Fragmentation of the pyridine ring: While generally stable, some fragmentation of the heterocyclic ring may be observed under higher collision energies.

A table of predicted major fragments in the ESI-MS/MS spectrum is provided below.

| Predicted Fragment Ion | Predicted m/z |

| [M+H]⁺ | 224.1281 |

| [M+H - CH₂CH₂]⁺ | 196.0970 |

| [M+H - OCH₂CH₃]⁺ | 178.0865 |

| [C₅H₄NCH]⁺ | 92.0494 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the ester group, the methoxy group, the pyridine ring, and the aliphatic chain.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ethyl ester group. This band is typically observed in the region of 1750-1735 cm⁻¹. The presence of the C-O stretching vibrations of the ester and methoxy groups would likely give rise to distinct bands in the 1300-1000 cm⁻¹ region.

The aromatic pyridine ring would be identified by a series of C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The aliphatic C-H bonds in the ethyl and butanoate portions of the molecule would produce stretching and bending vibrations in the 2980-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Pyridine Ring |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Butanoate) |

| 1750-1735 | C=O Stretch | Ester |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1470-1365 | C-H Bend | Aliphatic (Ethyl, Butanoate) |

| 1300-1000 | C-O Stretch | Ester, Methoxy Ether |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and serves as a predictive guide for the analysis of an experimental IR spectrum.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This analysis would reveal the conformation of the butanoate chain, the orientation of the pyridine ring relative to the chiral center, and the spatial arrangement of the methoxy and ethyl ester groups. The resulting crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Note: The data presented in this table is hypothetical and represents the type of information that would be obtained from an X-ray crystallographic study. Actual experimental data is required for a definitive structural determination.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Assessment

This compound possesses a chiral center at the second carbon of the butanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital tool for investigating the stereochemistry of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum of a non-racemic sample of this compound would exhibit positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to the electronic transitions within the molecule. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the chiral center.

By comparing the experimental CD spectrum to that of a standard of known configuration or to theoretical calculations, the absolute stereochemistry of the enantiomers can be determined. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a quantitative method for assessing stereochemical purity.

Table 3: Potential Circular Dichroism (CD) Data Interpretation

| Wavelength (nm) | Cotton Effect | Associated Electronic Transition | Implication for Stereochemistry |

| ~260 | Positive/Negative | π → π* (Pyridine Ring) | Determination of Absolute Configuration |

| ~220 | Positive/Negative | n → π* (Ester Carbonyl) | Confirmation of Stereochemical Assignment |

Note: This table illustrates the potential application of CD spectroscopy. The specific wavelengths and signs of the Cotton effects would need to be determined through experimental measurement.

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are foundational to computational chemistry, providing a detailed understanding of a molecule's electronic distribution and geometric parameters. These methods solve approximations of the Schrödinger equation to determine the energetic and electronic properties of a molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. For Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable conformation. tandfonline.comresearchgate.net This process involves systematically adjusting the molecule's bond lengths, bond angles, and dihedral angles to find the geometry with the minimum electronic energy. The resulting optimized structure provides crucial information about the spatial relationship between the pyridine (B92270) ring, the methoxy (B1213986) group, and the ethyl ester functionality, which is essential for understanding its steric and electronic properties.

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | C(ester carbonyl) | O(ester carbonyl) | 1.21 |

| C(pyridine) | N(pyridine) | 1.34 | |

| C(methoxy) | O(methoxy) | 1.43 | |

| Bond Angle (°) | O=C-O (ester) | 123.5 | |

| C-N-C (pyridine) | 117.0 | ||

| C-O-C (ether) | 111.8 |

This table contains hypothetical, representative data for this compound based on standard values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to understanding a molecule's reactivity profile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and polarizability, while a large gap indicates high stability. nih.govnih.gov DFT calculations can accurately compute the energies of the HOMO and LUMO, providing insights into the regions of this compound that are most likely to participate in electrophilic or nucleophilic attacks.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Region of highest electron density, likely site for electrophilic attack. |

| LUMO Energy | -1.20 | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests relatively high kinetic stability and low chemical reactivity. |

This table contains hypothetical, representative data for this compound to illustrate the application of FMO theory.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating its behavior for nanoseconds or longer. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt due to the rotation around its single bonds. duke.edumdpi.com The simulation can identify the most populated conformations and the energetic barriers between them. Furthermore, MD simulations provide detailed information on how the molecule interacts with solvent molecules, such as the formation and lifetime of hydrogen bonds between the pyridine nitrogen or ester oxygens and water.

| Simulation Parameter | Hypothetical Finding | Significance |

| Key Dihedral Angle (Pyridine-Cα) | Bimodal distribution around 60° and 180° | Indicates two major stable rotational conformations of the pyridine ring relative to the butanoate chain. |

| Solvent Accessible Surface Area (SASA) | Average of 350 Ų | Provides a measure of the molecule's exposure to the solvent, influencing solubility. |

| Solvent Interactions | Average of 2.5 hydrogen bonds with water | Quantifies the strength of interaction with the aqueous environment, impacting pharmacokinetic properties. |

This table contains hypothetical, representative data from a conceptual MD simulation of this compound.

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. mdpi.comnih.gov

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a selected protein target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy. The results include a predicted binding affinity (e.g., in kcal/mol) and a detailed 3D model of the ligand-protein complex, which highlights key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the complex.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Hypothetical Kinase A | -8.2 | Lys72, Glu91, Leu148 | Hydrogen bond with pyridine N, Hydrophobic interaction with ethyl group |

| Hypothetical GPCR B | -7.5 | Phe198, Trp286, Asn110 | π-π stacking with pyridine ring, Hydrogen bond with ester carbonyl |

This table presents hypothetical docking results for this compound against plausible biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of the molecules—to their known activities.

To develop a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured biological activity against a specific target would be required. For each compound in the series, including the title compound, a variety of molecular descriptors would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based solely on their calculated descriptors.

| Molecular Descriptor | Calculated Value (Hypothetical) | Description |

| Molecular Weight (MW) | 223.26 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

| Number of Hydrogen Bond Acceptors | 4 | The number of atoms (N, O) that can accept a hydrogen bond. |

| Number of Hydrogen Bond Donors | 0 | The number of atoms (N, O) with attached hydrogen atoms. |

| Number of Rotatable Bonds | 6 | A measure of molecular flexibility. |

This table lists key molecular descriptors for this compound that would be used in a QSAR study.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. researchgate.netcambridge.org Predicting these properties early in the drug discovery process is crucial to identify candidates with favorable drug-like characteristics and avoid costly late-stage failures. srce.hr Various models, often based on QSAR or machine learning, are used to estimate a wide range of ADME parameters.

For this compound, a comprehensive in silico ADME profile would be generated to assess its potential as an orally bioavailable drug. This includes predictions for intestinal absorption, distribution throughout the body (such as plasma protein binding and blood-brain barrier penetration), metabolic stability (including interactions with cytochrome P450 enzymes), and potential toxicity (such as hERG channel blockage). nih.govnih.govbenthamdirect.com These predictions are often coupled with an evaluation of drug-likeness rules, such as Lipinski's Rule of Five.

| ADME Property | Parameter | Predicted Value/Classification |

| Absorption | Human Intestinal Absorption (HIA) | High (>90%) |

| Caco-2 Permeability (logPapp) | High (>0.9 x 10⁻⁶ cm/s) | |

| Distribution | Plasma Protein Binding (PPB) | Moderate (~75%) |

| Blood-Brain Barrier (BBB) Permeation | Low | |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| Excretion | Total Clearance | Low |

| Toxicity | hERG I Inhibitor | Low Risk |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 Violations) |

This table shows a hypothetical in silico ADME profile for this compound.

Pre Clinical Biological Activity and Mechanistic Investigations of Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Enzyme Inhibition Studies and Kinetic Characterization

No research data could be located concerning the inhibitory effects of Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate on the enzymes listed below. Consequently, no kinetic parameters or detailed mechanistic studies for this compound are available.

Investigation of Cholinesterase (AChE, BuChE) Inhibition Mechanisms

There are no available studies on the interaction between this compound and the cholinesterase enzymes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Therefore, its potential as a cholinesterase inhibitor and its mechanism of action remain uninvestigated. The inhibition of cholinesterases is a key therapeutic strategy for conditions such as Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.comnih.gov

Elastase Enzyme Inhibitory Potential and Kinetic Parameters

The inhibitory potential of this compound against the elastase enzyme has not been reported in the scientific literature. Elastase is a protease involved in the breakdown of elastin, and its inhibitors are investigated for various inflammatory and degenerative diseases. mdpi.comnih.govresearchgate.net Without experimental data, no kinetic parameters such as IC50 or Ki values can be provided.

Modulation of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Activity

There is no published research on the modulatory effects of this compound on the activity of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is a primary drug target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides. curealz.orgnih.govnih.gov The ability of the compound to interact with and modulate BACE1 activity is currently unknown.

Analysis of 15-Prostaglandin Dehydrogenase (15-PGDH) Inhibition

No information is available regarding the inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH) by this compound. 15-PGDH is an enzyme responsible for the degradation of prostaglandins (B1171923) and is a target for promoting tissue regeneration. nih.govresearchgate.netmedchemexpress.com

Receptor Binding and Modulation Assays

No data from receptor binding and modulation assays for this compound could be identified. Such assays are crucial for understanding the pharmacological profile of a compound and its potential to interact with various cellular receptors.

Data Tables

Due to the absence of research data for this compound in the specified areas, no data tables can be generated.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the pre-clinical biological activity and mechanistic investigations of the chemical compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested detailed outline focusing on:

G-Protein Coupled Receptor (GPCR) Interaction Profiles (including Neuropeptide S Receptor)

Sigma Receptor (σ-1 and σ-2) Subtype Selectivity and Binding Affinity

Adrenergic Receptor Agonistic/Antagonistic Activities

Antiproliferative and Apoptotic Mechanisms in In Vitro Cancer Models (including cell viability assays, caspase-3 activation, and tubulin binding)

The search for "this compound" and its structural analogs did not yield any published research data related to these specific biological activities. While the broader classes of pyridine (B92270) and methoxy-pyridine derivatives have been investigated for various pharmacological properties, including anticancer and receptor-modulating effects, this information is not specific to the requested compound.

Consequently, the creation of data tables and detailed research findings as specified in the instructions cannot be fulfilled at this time due to the absence of relevant scientific data for "this compound".

Antimicrobial Efficacy and Underlying Mechanisms (In Vitro)

No published studies were identified that specifically investigate the in vitro antimicrobial efficacy of this compound.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

There is no available data from scientific literature detailing the activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Spectrum of Activity Against Pathogenic Fungi

Information regarding the antifungal spectrum of this compound against any pathogenic fungi is not present in the reviewed scientific literature.

Determination of Minimum Inhibitory Concentrations (MICs)

As no studies on the antimicrobial activity of this compound have been found, there are no corresponding Minimum Inhibitory Concentration (MIC) values to report.

Metal Chelating Abilities and Antioxidant Potential

No research detailing the metal chelating properties or the antioxidant potential of this compound could be located in the public domain.

Structure Activity Relationship Sar and Structural Modification Studies of Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Impact of Butanoate Ester Modifications on Biological Potency and Selectivity

Modifications to the butanoate ester group of Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate are anticipated to significantly influence its biological potency and selectivity. The ester functionality itself can act as a crucial binding site and plays a role in the molecule's hydrophobicity. Altering the ester's alkyl chain length can modulate this lipophilicity, which in turn affects cell membrane permeability and target engagement. For instance, increasing the carbon chain length may enhance potency up to a certain point, after which steric hindrance could lead to a decrease in activity.

The introduction of different functional groups within the ester chain can also lead to varied biological outcomes. For example, incorporating polar groups could alter solubility and pharmacokinetic profiles, while bulky substituents might enhance selectivity by favoring specific binding pocket conformations. The metabolic stability of the compound is also intrinsically linked to the nature of the ester. Esters are susceptible to hydrolysis by esterases in the body, and modifying the steric and electronic properties of the ester group can influence the rate of this metabolic cleavage, thereby affecting the compound's duration of action.

| Modification | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |

| Increasing alkyl chain length (e.g., propyl, butyl) | Potential increase up to an optimal length, then decrease | May increase or decrease depending on target binding pocket | Modulates lipophilicity and steric bulk |

| Branching of the alkyl chain (e.g., isopropyl, tert-butyl) | Likely decrease | May increase | Introduces steric hindrance, potentially favoring specific receptor subtypes |

| Introduction of polar groups (e.g., hydroxyl, amino) | May decrease due to reduced membrane permeability | May increase | Alters solubility and introduces new hydrogen bonding opportunities |

| Replacement with bioisosteres (e.g., amide, ketone) | Variable | Variable | Alters electronic properties and metabolic stability |

Pyridine (B92270) Ring Substituent Effects on Target Engagement and Pharmacological Profiles

The electronic properties of substituents on the pyridine ring can alter the molecule's interaction with its biological target. Electron-withdrawing groups, such as halogens or nitro groups, can influence the electron density of the ring and its ability to form key interactions like hydrogen bonds or pi-stacking. Conversely, electron-donating groups, like methyl or amino groups, can also modulate these interactions in a different manner. For instance, in a series of pyridine-derived bedaquiline analogues, mono-substituted phenylpyridine analogues with electron-withdrawing groups showed the greatest activity.

The position of the substituent on the pyridine ring is also crucial. Substituents at different positions can have varying steric and electronic effects, leading to differences in binding affinity and selectivity. For example, a bulky substituent at a position critical for binding could abolish activity, while the same substituent at a different, more solvent-exposed position might be well-tolerated or even enhance activity.

| Substituent | Position on Pyridine Ring | Predicted Impact on Target Engagement | Predicted Impact on Pharmacological Profile |

| Halogen (e.g., F, Cl, Br) | 2, 4, 5, or 6 | Can enhance binding through halogen bonding and altered electronics | May improve metabolic stability and cell permeability |

| Methyl | 2, 4, 5, or 6 | May enhance binding through hydrophobic interactions | Can alter metabolism and lipophilicity |

| Cyano | 2, 4, 5, or 6 | Can act as a hydrogen bond acceptor | May influence solubility and metabolic pathways |

| Amino | 2, 4, 5, or 6 | Can act as a hydrogen bond donor/acceptor | Can significantly alter solubility and basicity |

Role of the Methoxy (B1213986) Group in Structure-Activity Relationships

The methoxy group (-OCH3) in this compound plays a significant role in its structure-activity relationship, influencing both its pharmacokinetic and pharmacodynamic properties. The methoxy group is a common feature in many approved drugs and is known to bestow several advantageous properties.

From a pharmacodynamic perspective, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. The methyl group, on the other hand, can engage in hydrophobic interactions. This dual nature allows the methoxy group to contribute to binding affinity in a unique way. Studies on other methoxy-containing compounds, such as Ethyl p-methoxycinnamate, have highlighted the importance of this functional group for their biological activity.

Stereochemical Influence on Enantioselective Biological Activities

This compound possesses a chiral center at the C2 position of the butanoate chain, meaning it can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in the biological activity of chiral compounds. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, the enantioselective synthesis and biological evaluation of the individual enantiomers of this compound are crucial for understanding its full therapeutic potential.

The differential activity of enantiomers can be attributed to their distinct three-dimensional arrangements, which dictate how they interact with their biological targets. A specific enantiomer may fit more snugly into a binding site, allowing for optimal interactions, while the other enantiomer may bind less effectively or not at all.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound are guided by the structure-activity relationships discussed in the preceding sections. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

One common strategy in analogue design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. For example, the ethyl ester could be replaced with other esters or amides to modulate metabolic stability and solubility. The pyridine ring could be substituted with other heterocycles to explore different binding interactions.

Chemical Reactivity and Derivatization Strategies for Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives. The most fundamental of these transformations are hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis of the ester functionality cleaves the ester bond to yield the parent carboxylic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.orgquora.com The equilibrium nature of the reaction requires driving the reaction to completion, often by using a large excess of water. libretexts.org The products are 4-methoxy-2-(pyridin-3-yl)butanoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process conducted with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orglumenlearning.com The reaction produces a carboxylate salt (e.g., sodium 4-methoxy-2-(pyridin-3-yl)butanoate) and ethanol. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.orglumenlearning.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol (R'OH) in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and completion is typically achieved by using the new alcohol as the solvent or by removing the ethanol by-product as it forms. wikipedia.org This strategy is useful for modifying the ester group to alter the compound's physical properties or reactivity.

Table 1: Ester Group Transformations

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (cat.) | Heat | 4-methoxy-2-(pyridin-3-yl)butanoic acid |

| Basic Hydrolysis | NaOH or KOH, H₂O | Heat | Sodium/Potassium 4-methoxy-2-(pyridin-3-yl)butanoate |

Pyridine (B92270) Nitrogen Reactivity: N-Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing for reactions with various electrophiles.

N-Oxidation: The pyridine nitrogen can be readily oxidized to the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring carbons. A variety of oxidizing agents can be employed for the N-oxidation of 3-substituted pyridines. nih.gov Studies have shown that while reagents like hydrogen peroxide in glacial acetic acid or sodium perborate (B1237305) are effective, m-chloroperoxybenzoic acid (m-CPBA) often provides the highest yields for these types of substrates. tandfonline.comtandfonline.comarkat-usa.org The resulting product is Ethyl 4-methoxy-2-(1-oxido-pyridin-1-ium-3-yl)butanoate.

Quaternization: As a tertiary amine, the pyridine nitrogen can undergo a Menshutkin reaction, which is an Sₙ2 reaction with an alkyl halide to form a quaternary pyridinium (B92312) salt. mdpi.com This reaction is typically performed by treating the pyridine derivative with an alkylating agent such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride. proquest.comosti.gov The quaternization process places a permanent positive charge on the nitrogen atom, which significantly increases the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack. This strategy is a key step in activating the pyridine ring for certain substitution reactions. google.com

Table 2: Pyridine Nitrogen Transformations

| Reaction | Reagents | Typical Product (R-X) |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Ethyl 4-methoxy-2-(1-oxido-pyridin-1-ium-3-yl)butanoate |

Alpha-Carbon Functionalization: Alkylation and Acylation

The hydrogen atom on the carbon alpha to the ester carbonyl group (the C2 position of the butanoate chain) is acidic (pKa ≈ 25) due to the electron-withdrawing effect of the carbonyl and the ability of the resulting carbanion (enolate) to be resonance-stabilized. wikipedia.org This acidity allows for deprotonation with a strong base, followed by reaction with an electrophile to form a new carbon-carbon bond at this position.

Alkylation: To achieve α-alkylation, the ester must first be treated with a strong, non-nucleophilic base to quantitatively form the enolate. youtube.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose, and the reaction is typically run at low temperatures (-78 °C) to prevent side reactions like Claisen condensation. youtube.com The resulting nucleophilic enolate can then be treated with an electrophile, such as a primary alkyl halide (e.g., methyl iodide, benzyl bromide), in an Sₙ2 reaction to introduce an alkyl group at the alpha-carbon. nih.govnih.govnih.gov

Acylation: Similarly, the enolate generated from the ester can react with acylating agents like acyl chlorides or anhydrides. libretexts.org This reaction introduces an acyl group at the alpha-carbon, yielding a β-keto ester derivative. These β-keto esters are versatile synthetic intermediates for constructing more complex molecular architectures.

Table 3: Alpha-Carbon Functionalization Reactions

| Reaction | Step 1 Reagents | Step 2 Reagents | Product |

|---|---|---|---|

| α-Alkylation | LDA in THF, -78 °C | R-X (Alkyl Halide) | Ethyl 2-alkyl-4-methoxy-2-(pyridin-3-yl)butanoate |

Side Chain Elongation and Cyclization Reactions

The butanoate side chain offers opportunities for more extensive structural modifications, including increasing its length or forming cyclic structures.

Side Chain Elongation: A common strategy for elongating the carbon chain involves a multi-step sequence. First, the ester can be reduced to the corresponding primary alcohol, 4-methoxy-2-(pyridin-3-yl)butan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The resulting alcohol can then be converted into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. Subsequent nucleophilic substitution with sodium cyanide (NaCN) would replace the tosylate with a nitrile group, effectively adding one carbon to the chain. Finally, hydrolysis of the nitrile yields a carboxylic acid, completing the chain elongation process.

Cyclization Reactions: Intramolecular reactions can be devised to form cyclic structures. For instance, the methoxy (B1213986) group on the side chain can be cleaved using a reagent like boron tribromide (BBr₃) to yield a free hydroxyl group, forming Ethyl 4-hydroxy-2-(pyridin-3-yl)butanoate. This γ-hydroxy ester intermediate is primed for intramolecular cyclization. Under either acidic or basic conditions, it can undergo lactonization (an intramolecular transesterification) to form a five-membered ring, specifically γ-(pyridin-3-yl)-γ-butyrolactone.

Table 4: Representative Side Chain Modification Strategies

| Strategy | Key Steps | Intermediate(s) | Final Product Type |

|---|---|---|---|

| Chain Elongation (+1 C) | 1. Ester Reduction (LiAlH₄)2. Tosylation (TsCl)3. Cyanide Substitution (NaCN)4. Nitrile Hydrolysis | Alcohol, Tosylate, Nitrile | Carboxylic Acid |

Heterocyclic Annulation Strategies Utilizing the Butanoate Scaffold

The existing molecular framework can serve as a foundation for constructing new, fused, or appended heterocyclic rings, a process known as annulation.

One plausible strategy involves first modifying the butanoate side chain to introduce functionality capable of ring-forming reactions. For example, as described in section 7.3, α-acylation of the ester with a reagent like ethyl acetate (B1210297) in the presence of a strong base would generate a β-keto ester: Ethyl 3-oxo-2-(4-methoxybutyl)-2-(pyridin-3-yl)butanoate. This β-dicarbonyl moiety is a classic precursor for synthesizing five- and six-membered heterocycles. Reaction of this β-keto ester with a binucleophile such as hydrazine (B178648) (H₂N-NH₂) would lead to the formation of a pyrazole (B372694) ring. Alternatively, reaction with hydroxylamine (B1172632) (H₂N-OH) would yield an isoxazole (B147169) ring, while reaction with urea (B33335) could produce a pyrimidine (B1678525) derivative. These reactions provide a powerful method for attaching new, functionalized heterocyclic systems to the core structure.

Table 5: Illustrative Heterocyclic Annulation Strategy

| Initial Transformation | Reagents | Intermediate | Annulation Reagent | Heterocyclic Product |

|---|---|---|---|---|

| α-Acylation | 1. LDA2. RCOCl | β-Keto Ester | Hydrazine (H₂N-NH₂) | Pyrazole Derivative |

Applied Chemical Research and Future Perspectives for Ethyl 4 Methoxy 2 Pyridin 3 Yl Butanoate

Investigation as Corrosion Inhibitors for Metallic Substrates

The inherent chemical structure of Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate suggests its potential as a corrosion inhibitor for metals and alloys. Pyridine (B92270) and its derivatives are widely recognized for their ability to protect metallic surfaces in corrosive environments, such as acidic solutions. researchgate.net The protective action of these compounds is attributed to the presence of the nitrogen atom in the pyridine ring, which has a lone pair of electrons available to coordinate with vacant d-orbitals of metal atoms. This coordination can lead to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net

Research on various pyridine derivatives has shown that their inhibition efficiency increases with concentration up to an optimal level. uotechnology.edu.iq It is hypothesized that this compound would exhibit similar behavior, forming a protective layer through a process that can be described by adsorption isotherms, such as the Langmuir model. researchgate.netresearchgate.net Future experimental studies, including weight loss measurements and electrochemical techniques, would be necessary to quantify its inhibition efficiency and to understand the precise mechanism of its protective action on different metallic substrates like mild steel or aluminum in various corrosive media. researchgate.net

Utility as Building Blocks in Complex Organic Synthesis

The most significant documented application of this compound is its role as a specialized building block in the multistep synthesis of pharmacologically active molecules. Its bifunctional nature, containing both a nucleophilic pyridine ring and an electrophilic ester group, makes it a versatile intermediate for constructing complex molecular architectures.

A primary example of its utility is in the synthesis of Mibefradil, a T-type calcium channel blocker. nih.gov In the synthetic pathway to Mibefradil and its analogues, this butanoate derivative serves as a key precursor for one of the main fragments of the final molecule. researchgate.net The synthetic strategy often involves the modification of the ester group through reactions such as reduction, hydrolysis, or amidation to introduce new functionalities and build upon the molecular framework. The pyridine ring can be used to influence the molecule's solubility and its ability to interact with biological targets. researchgate.net

The table below outlines the typical transformations involving intermediates like this compound in the synthesis of complex molecules.

| Reaction Type | Reagents | Functional Group Transformed | Resulting Functionality |

| Amidation | Amine (R-NH₂) | Ethyl Ester | Amide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Ethyl Ester | Primary Alcohol |

| Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Ethyl Ester | Carboxylic Acid |

| Alkylation | Alkyl halide (R-X) | Pyridine Nitrogen | Quaternary Pyridinium (B92312) Salt |

These transformations highlight the versatility of this compound as a synthetic intermediate, allowing chemists to introduce a variety of chemical handles for further elaboration.

Development of Advanced Analytical Techniques for Detection and Quantification

The detection and quantification of this compound are critical for quality control during its synthesis and subsequent use as a pharmaceutical intermediate. azolifesciences.com A suite of advanced analytical techniques can be employed to ensure the purity of the compound and to monitor its concentration in reaction mixtures. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. iltusa.com Its high resolution allows for the separation of the target compound from starting materials, by-products, and degradation products. iltusa.com When coupled with a mass spectrometer (LC-MS), it provides a powerful tool for both quantification and structural confirmation, which is essential in pharmaceutical analysis. azolifesciences.com Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique, especially for assessing the presence of volatile impurities or residual solvents from the synthesis process. ijpsjournal.com

Spectroscopic methods are also indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound. Infrared (IR) spectroscopy can be used to verify the presence of key functional groups such as the ester and ether linkages. azolifesciences.com

The table below summarizes the key analytical techniques applicable to this compound.

| Technique | Purpose | Information Obtained |

| HPLC | Purity assessment and quantification | Retention time, peak area (concentration) |

| LC-MS | Identification and quantification | Retention time, mass-to-charge ratio |

| GC-MS | Impurity profiling (volatile) | Retention time, mass spectrum of impurities |

| NMR | Structural elucidation and purity | Chemical shifts, integration, coupling constants |

| IR Spectroscopy | Functional group identification | Absorption bands for C=O, C-O, etc. |

The development of specific and validated analytical methods for this compound is essential for its application in regulated environments like pharmaceutical manufacturing. researchgate.net

Emerging Applications in Materials Science and Catalysis

While not yet widely explored, the molecular structure of this compound presents opportunities for its use in materials science and catalysis. The pyridine moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. acs.org This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. Such materials have potential applications in gas storage, separation, and catalysis.

In the field of catalysis, palladium(II) complexes featuring pyridine derivatives have been shown to be effective catalysts in cross-coupling reactions. acs.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst. acs.org this compound could serve as a ligand precursor, potentially leading to new catalysts for reactions such as Suzuki-Miyaura or Heck cross-couplings. acs.org The synthesis of pyridine derivatives is often facilitated by various catalytic methods, including the use of nanocatalysts. rsc.orgresearchgate.net

Furthermore, the ability of pyridine-containing polymers to act as functional materials is an area of active research. bcrcp.ac.in The ester group of this compound could be used as a handle for polymerization, leading to the creation of polymers with pendant pyridine groups. These materials could find use in applications such as coatings, membranes, or as scaffolds for immobilizing catalysts. The incorporation of terpyridine-based materials, which are structurally related to pyridine, has shown promise in optoelectronics and life sciences. researchgate.net

Future Directions in Chemical Biology and Drug Discovery Research

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of natural products and pharmaceuticals. nih.gov Its inclusion in a drug molecule can enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. nih.gov As an intermediate in the synthesis of Mibefradil, this compound is already linked to a biologically active compound. nih.gov This connection makes its core structure a valuable starting point for future drug discovery research.

Medicinal chemists could utilize this compound as a scaffold to generate libraries of new molecules for screening against various biological targets. nih.gov The pyridine ring can act as a hydrogen bond acceptor and interact with biological macromolecules, while the butanoate side chain can be modified to explore structure-activity relationships (SAR). researchgate.net The versatility of the pyridine ring system allows for the creation of diverse compounds with potential therapeutic applications, including antimicrobial, antiviral, and anticancer agents. nih.gov

Pyridone structures, which are related to pyridines, are also considered privileged scaffolds in drug discovery, often serving as bioisosteres for other chemical groups to improve a molecule's properties. researchgate.netnih.gov By modifying this compound, researchers could explore new chemical space and develop novel therapeutic agents. The structural diversity and proven biological activity of pyridine-containing compounds position this molecule as a promising platform for future research in chemical biology and the development of new pharmaceuticals. sarchemlabs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.